molecular formula C6H4BrClN4 B3043112 8-Bromo-6-chloro-9-methyl-9H-purine CAS No. 736142-86-2

8-Bromo-6-chloro-9-methyl-9H-purine

Cat. No.: B3043112
CAS No.: 736142-86-2
M. Wt: 247.48 g/mol
InChI Key: FFTBOYSKNOPAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chloro-9-methyl-9H-purine is a synthetic organic compound with the molecular formula C6H4BrClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the purine ring, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-9-methyl-9H-purine typically involves the halogenation of 9-methylpurine. The process begins with the chlorination of 9-methylpurine to introduce the chlorine atom at the 6-position. This is followed by bromination to introduce the bromine atom at the 8-position. The reaction conditions often involve the use of halogenating agents such as chlorine gas and bromine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for efficient production. The compound is then purified through crystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-9-methyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states or dehalogenated products .

Scientific Research Applications

8-Bromo-6-chloro-9-methyl-9H-purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-9-methyl-9H-purine involves its interaction with biological molecules, particularly nucleic acids and enzymes. The compound can act as an analog of purine bases, incorporating into nucleic acids and disrupting their normal function. This can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism .

Comparison with Similar Compounds

  • 6-Chloro-8-methyl-9H-purine
  • 8-Bromo-6-chloro-9-isopropyl-9H-purine
  • 6-Chloro-9-methyl-9H-purine

Comparison: 8-Bromo-6-chloro-9-methyl-9H-purine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. For instance, 6-Chloro-8-methyl-9H-purine lacks the bromine atom, resulting in different chemical behavior and applications. Similarly, 8-Bromo-6-chloro-9-isopropyl-9H-purine has an isopropyl group instead of a methyl group, affecting its steric and electronic properties .

Properties

IUPAC Name

8-bromo-6-chloro-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-12-5-3(11-6(12)7)4(8)9-2-10-5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTBOYSKNOPAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dry flask was added diisopropyl amine (1.6 mL, 11.42 mmol) and THF (15 mL). The solution was cooled to −78° C. and n-butyllithium (2.5M in hexanes, 4.5 mL, 11.25 mmol) was added dropwise. After stirring for 10 minutes at −78° C., the solution was warmed to 0° C. and allowed to stir for an additional 10 minutes. The solution was cooled back to −78° C. and 6-chloro-9-methyl-9H-purine (1.5 g, 8.9 mmol) was added as a suspension in THF (20 mL). After stirring for 20 minutes −78° C., 1,2-dibromotetrachloroethane was added (5.7 g, 17.5 mmol), and after an additional 20 minutes the reaction was quenched with the addition of sat. aq. NH4Cl (15 mL). Upon warming to room temperature, the solution was diluted with ethyl acetate (75 mL) and the aqueous layer was discarded. The organics were washed with brine and dried using magnesium sulfate. The solvent was removed in vacuo to provide a brown solid that was purified by column chromatography (25-50% ethyl acetate in hexanes) to yield 1.493 g tan solid product. 1H NMR (400 MHz, DMSO-d6): δ 8.84 (d, J=72.7 Hz, 1H), 3.76 (s, 3H).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloro-9-methyl-9H-purine
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-chloro-9-methyl-9H-purine
Reactant of Route 3
Reactant of Route 3
8-Bromo-6-chloro-9-methyl-9H-purine
Reactant of Route 4
Reactant of Route 4
8-Bromo-6-chloro-9-methyl-9H-purine
Reactant of Route 5
Reactant of Route 5
8-Bromo-6-chloro-9-methyl-9H-purine
Reactant of Route 6
8-Bromo-6-chloro-9-methyl-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.